molecular formula C17H25NO3 B1532519 cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate CAS No. 632353-21-0

cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate

Cat. No. B1532519
M. Wt: 291.4 g/mol
InChI Key: URJKJIHCHLRYJJ-LSDHHAIUSA-N
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Description

“Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” is a chemical compound . It is also known as “1-Boc-4-piperidinol” or “tert-Butyl 4-hydroxy-1-piperidinecarboxylate” and has the empirical formula C10H19NO3 . It is used in scientific research and has potential applications in drug discovery, synthesis, and medicinal chemistry.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate” and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give “tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates” (cis isomers) in quantitative yield .


Molecular Structure Analysis

The molecular weight of “cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” is 201.26 . The SMILES string representation of the molecule is CC(C)(C)OC(=O)N1CCC(O)CC1 .


Physical And Chemical Properties Analysis

The melting point of a similar compound, “1-Boc-4-hydroxypiperidine”, is 61-65°C . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate typically focuses on their synthesis, chemical properties, and potential as intermediates in the development of pharmaceuticals. For example, metalloporphyrin catalysts have been explored for the selective functionalization of saturated C-H bonds, a process that is fundamental in the synthesis of complex organic molecules, including piperidine derivatives (Che et al., 2011). These methodologies can be critical for introducing functional groups into piperidine rings, potentially applicable to the synthesis or modification of compounds like cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate.

Biological Activities and Applications

Piperidine derivatives are known for their broad range of biological activities, which can be influenced by the specific functional groups attached to the piperidine core. For instance, the biological activity of natural carboxylic acids and their derivatives, including antioxidant, antimicrobial, and cytotoxic properties, has been extensively studied (Godlewska-Żyłkiewicz et al., 2020). These findings underscore the importance of structural modifications, like those seen in cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate, for modulating the activity of pharmaceutical compounds.

Environmental and Safety Considerations

The environmental occurrence, fate, and potential toxicity of synthetic chemicals, including phenolic antioxidants and parabens, have been subject to review, highlighting the need for understanding the environmental impact and human exposure risks of chemical compounds (Liu & Mabury, 2020; Haman et al., 2015). While not directly related to cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate, these studies emphasize the importance of assessing the safety and environmental effects of chemical compounds.

Safety And Hazards

The safety information for “1-Boc-4-hydroxypiperidine” indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

tert-butyl (3S,4R)-3-benzyl-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJKJIHCHLRYJJ-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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